molecular formula C13H19N B13266099 N-(2-methyl-1-phenylpropyl)cyclopropanamine

N-(2-methyl-1-phenylpropyl)cyclopropanamine

Cat. No.: B13266099
M. Wt: 189.30 g/mol
InChI Key: JEKMUCRIIVILOB-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-phenylpropyl)cyclopropanamine is an organic compound with the CAS Number 1158060-42-4 and a molecular formula of C13H19N, corresponding to a molecular weight of 189.30 g/mol . Its structure features a cyclopropylamine group bonded to a 2-methyl-1-phenylpropyl backbone. While the specific biological targets and detailed research applications of this exact molecule are not fully elaborated in the literature, compounds containing the cyclopropanamine moiety are of significant interest in medicinal chemistry. Strained ring systems like phenylcyclopropane are known for their rigid, defined conformations and unique electronic properties, making them valuable subunits in the design and synthesis of biologically active compounds . Furthermore, certain 1-methyl-2-phenylcyclopropylamine derivatives have been historically investigated for their biological activity . Researchers are exploring such structures for various purposes, including as potential inhibitors of cell proliferation in certain disease models . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(2-methyl-1-phenylpropyl)cyclopropanamine

InChI

InChI=1S/C13H19N/c1-10(2)13(14-12-8-9-12)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3

InChI Key

JEKMUCRIIVILOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC2CC2

Origin of Product

United States

Preparation Methods

Cyclopropanation of Aromatic or Aliphatic Precursors

  • Method:
    The most common approach employs metal-catalyzed carbene transfer reactions, notably using diazocompounds or diazo precursors with olefins or alkynes.
    For example:

    Alkene + Diazocompound (e.g., diazomethane or its derivatives) —(Catalyst: Rhodium or Copper)—> Cyclopropane derivative
    
  • Reaction Conditions:

    • Catalysts such as Rhodium(II) acetate or Copper(I) salts
    • Solvent: Dichloromethane or Toluene
    • Temperature: Room temperature to 50°C
    • Atmosphere: Inert (argon or nitrogen)
  • Research Data:
    Literature reports indicate high yields (>80%) for cyclopropanation of styrene derivatives, which can be further functionalized to introduce phenyl groups.

Functionalization to Introduce Phenyl and Methyl Substituents

  • Step:
    Post-cyclopropanation, the cyclopropane ring can be selectively substituted at the desired positions via nucleophilic or electrophilic aromatic substitution, or through side-chain modifications.

Synthesis of N-(2-methyl-1-phenylpropyl)cyclopropanamine

Route via Nucleophilic Addition and Cyclopropanation

Step 1:
Preparation of a phenyl-substituted precursor, such as phenyl-alkyl halide or phenyl-alkyl alcohol, which can be converted into a suitable intermediate.

Step 2:
Generation of a cyclopropane ring attached to the phenyl group via carbene addition to an alkene or by Simmons–Smith cyclopropanation using diiodomethane and zinc-copper couple.

Step 3:
Introduction of the methyl group at the 2-position through alkylation or methylation reactions, such as using methyl iodide or methyl triflate under basic conditions.

Step 4:
Conversion of the cyclopropane derivative into the corresponding amine via nucleophilic displacement or reduction, often employing reductive amination strategies.

Reductive Amination of Cyclopropanecarboxylic Acid Derivatives

An alternative, more direct route involves the synthesis of the amine via reductive amination:

Step Description Reagents & Conditions References
1 Synthesis of cyclopropanecarboxylic acid derivative Cyclopropanecarboxylic acid or its derivatives ,
2 Activation to acyl chloride or ester Thionyl chloride or oxalyl chloride
3 Formation of amide Amine + acyl chloride ,
4 Reduction to amine Catalytic hydrogenation or lithium aluminum hydride ,

This method allows the introduction of the methyl and phenyl groups at specific positions before amination.

Specific Research Findings and Data

  • Yields & Conditions:
    Literature indicates yields exceeding 80% for key steps such as cyclopropanation and amide formation.
    For example, the synthesis of N-cyclopropylpivalamide from cyclopropylamine and pivaloyl chloride achieved yields of 90% under mild conditions.

  • Reaction Optimization:
    Use of inert atmospheres (argon) and dried solvents (dichloromethane, tetrahydrofuran) enhances yields and purity.

  • Safety & Environmental Considerations:
    Avoidance of toxic reagents like sodium cyanide is recommended. Instead, carbene transfer reactions and catalytic hydrogenation are preferred.

Proposed Synthetic Pathway Summary

Step Description Reagents Conditions Yield/Remarks
1 Cyclopropanation of phenyl-alkene Diazomethane or diazocompound Rhodium catalyst, room temp >80%
2 Methylation at the 2-position Methyl iodide, base Reflux 70-85%
3 Conversion to amine Reductive amination Hydrogenation or LiAlH4 >75%
4 Final purification Recrystallization Ethanol or hexane High purity

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-phenylpropyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines .

Scientific Research Applications

N-(2-methyl-1-phenylpropyl)cyclopropanamine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1-phenylpropyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Palladium-catalyzed methods (e.g., C–N cross-coupling) are widely employed for aryl-substituted cyclopropanamines, while reductive amination is preferred for aldehyde-derived analogues .
  • Steric Effects: Bulky substituents like the quinoline group in 5g may reduce reaction efficiency compared to simpler aryl groups .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Formula Molecular Weight Stability Notes Hazard Profile Ref.
N-(2-Methyl-1-phenylpropyl)cyclopropanamine C₁₃H₁₉N 189.30 Likely stable under inert conditions (analogous to N-[(2-nitrophenyl)methyl]cyclopropanamine) No direct toxicity data
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.21 Stable at recommended storage conditions; decomposes under fire to release NOx No known hazards
Phenpromethamine (N-Methyl-2-phenylpropan-1-amine) C₁₀H₁₅N 149.24 High-quality MS/MS spectra (119 spectra) Classified as a drug of abuse

Key Observations :

  • Stability : Cyclopropanamine derivatives with electron-withdrawing groups (e.g., nitro in N-[(2-nitrophenyl)methyl]cyclopropanamine) may exhibit lower thermal stability compared to alkyl-substituted analogues .
  • Toxicity : Phenpromethamine, a structural analogue lacking the cyclopropane ring, is flagged as a controlled substance, highlighting the pharmacological implications of structural modifications .

Biological Activity

N-(2-methyl-1-phenylpropyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, structure-activity relationships, and therapeutic implications.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a cyclopropane ring attached to an amine group. Its structural formula can be represented as follows:

C12H17N\text{C}_{12}\text{H}_{17}\text{N}

This compound exhibits properties that may influence its interaction with various biological targets, including neurotransmitter receptors.

1. Neurotransmitter Receptor Interaction

Recent studies have indicated that this compound acts as a selective agonist for the serotonin 2C (5-HT2C) receptor. This receptor is implicated in various neurological processes, including mood regulation and appetite control. The compound demonstrated significant selectivity towards Gq signaling pathways over β-arrestin recruitment, suggesting it may have unique functional properties compared to other agonists .

Table 1: Biological Activity Summary

Activity TypeTarget ReceptorEC50 (nM)Selectivity
Agonist5-HT2C23High
Antipsychotic-likeN/AN/AObserved in models

2. In Vivo Studies

In animal models, compounds similar to this compound have shown promising results in reducing hyperactivity and anxiety-like behaviors. For instance, one study reported that a related compound exhibited antipsychotic-like effects in an amphetamine-induced hyperactivity model, highlighting its potential therapeutic applications in treating disorders such as schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the cyclopropane structure and the amine substituents can significantly alter receptor affinity and selectivity. For example, variations in the phenyl group or the introduction of additional functional groups can enhance potency at the 5-HT2C receptor while minimizing off-target effects.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of methyl groupIncreased potency at 5-HT2C
Alteration of phenyl substituentEnhanced selectivity over 5-HT2B

Case Study 1: Antidepressant Potential

A study focusing on the antidepressant effects of related cyclopropanamine derivatives found that these compounds could significantly reduce depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic signaling through 5-HT2C receptor activation, suggesting that this compound may also exhibit similar antidepressant properties .

Case Study 2: Anxiety Disorders

Another investigation assessed the anxiolytic effects of cyclopropanamine derivatives in stress-induced models. The findings indicated a reduction in anxiety-like behaviors correlated with increased activity at serotonin receptors, particularly highlighting the role of the 5-HT2C receptor in modulating anxiety responses .

Q & A

Q. Table 1. Comparative NMR Data for Cyclopropanamine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
This compound0.8–1.5 (m, 4H, cyclopropane), 7.2–7.5 (m, 5H, phenyl)12.4 (cyclopropane), 128–140 (phenyl)
N-(3-bromobenzyl)cyclopropanamine1.2–1.6 (m, 4H), 7.3–7.6 (m, 4H, aryl)14.1 (cyclopropane), 122–135 (aryl)

Q. Table 2. Optimized Reaction Conditions for Synthesis

ParameterStandard ProtocolAdvanced Modification
SolventTHF, 0°CDioxane with 5% DMF, –10°C
CatalystPd/C (H₂ atmosphere)NiCl₂/NaBH₄ (milder conditions)
Yield65–75%85–92% (flow reactor)

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